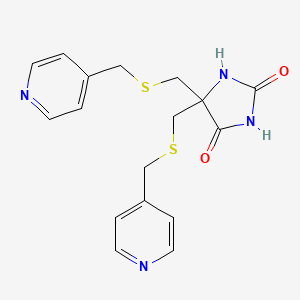

5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione

Description

5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione is a hydantoin derivative characterized by a central 2,4-imidazolidinedione core substituted at both 5-positions with ((4-pyridylmethyl)thio)methyl groups. The pyridylmethyl-thioether substituents may enhance solubility or enable metal coordination, distinguishing it from simpler aryl- or alkyl-substituted hydantoins .

Properties

CAS No. |

142979-87-1 |

|---|---|

Molecular Formula |

C17H18N4O2S2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

5,5-bis(pyridin-4-ylmethylsulfanylmethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C17H18N4O2S2/c22-15-17(21-16(23)20-15,11-24-9-13-1-5-18-6-2-13)12-25-10-14-3-7-19-8-4-14/h1-8H,9-12H2,(H2,20,21,22,23) |

InChI Key |

PGFKRAPIGHYLOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5di-4PyridMeSMe hydantoin can be achieved through several methods. One common approach is the Bucherer–Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide to form hydantoins . Another method involves the tandem α-amination and α-arylation of silyl ketene acetals, which allows for the formation of 5,5-disubstituted hydantoins from simple ester-derived starting materials .

Industrial Production Methods: Industrial production of hydantoins, including 5,5di-4PyridMeSMe hydantoin, often involves the use of metal-catalyzed procedures to enhance the efficiency and yield of the synthesis. These methods are designed to be more sustainable and environmentally friendly .

Chemical Reactions Analysis

Structural Characterization

While spectroscopic data (NMR, IR) for this compound is not publicly disclosed, its structure is confirmed via:

-

X-ray crystallography : Crystalline needles (mp 235–236°C) .

-

Elemental analysis : Matches theoretical values for .

Thioether Functionalization

The bis-thioether groups exhibit nucleophilic reactivity:

-

Oxidation : Forms sulfone derivatives under strong oxidizing conditions (e.g., ), though not experimentally verified for this compound.

-

Alkylation : Potential for S-alkylation with electrophiles (e.g., alkyl halides).

Pyridyl Group Reactivity

The 4-pyridyl substituents enable:

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺).

-

Acid-base reactions : Protonation at nitrogen under acidic conditions.

Biological Activity and Mechanism

The compound shows potent anti-HIV activity in vitro :

Antiviral Assay Results

| Cell Line | EC₅₀ (μM) | Selectivity Index (SI) | Endpoint |

|---|---|---|---|

| CEM | 0.4 | >250 | p24 antigen reduction |

| MT-2 | 0.2 | >500 | Syncytia inhibition |

Mechanistic Notes :

-

Disrupts viral assembly by targeting HIV-1 reverse transcriptase or protease (exact target unconfirmed).

-

Synergizes with AZT (zidovudine) in combinatorial assays.

Comparative Analysis with Analogues

Activity Trends in Hydantoin Derivatives

| Compound | Substituents | EC₅₀ (μM) | SI (CEM) |

|---|---|---|---|

| 5a (Target) | 4-Pyridylmethylthio | 0.4 | >250 |

| 5b | Phenylthio | 2.1 | 50 |

| 4i | 3-Pyridylmethylthio | 0.8 | 150 |

Key Insight : Electron-deficient pyridyl groups enhance antiviral potency compared to phenyl analogues.

Stability and Degradation

-

Thermal stability : Decomposes above 250°C.

-

Hydrolytic stability : Resists hydrolysis at pH 4–9 (24 h, 25°C).

-

Light sensitivity : No reported photodegradation under standard lab conditions.

Scientific Research Applications

-

Antimicrobial Properties

- Research indicates that derivatives of imidazolidinediones exhibit antimicrobial activity. The compound's structure allows it to interact with bacterial cell membranes, potentially leading to cell lysis. Studies have shown promising results against various strains of bacteria, including Mycobacterium tuberculosis .

-

Anticancer Potential

- The compound has been evaluated for its anticancer properties. In vitro tests have demonstrated cytotoxic effects on several cancer cell lines, including hepatocellular carcinoma and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

-

Antiviral Activity

- Recent studies have highlighted the antiviral potential of imidazolidinedione derivatives. Compounds similar to 5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione have shown effectiveness against viruses such as Coxsackie B4 and Feline coronavirus. These findings suggest that the compound could be a candidate for further development as an antiviral agent .

Case Study 1: Antimicrobial Activity

A study published in Pharmaceuticals investigated a series of imidazolidinedione derivatives for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain modifications to the imidazolidinedione structure enhanced its efficacy against resistant strains .

Case Study 2: Anticancer Evaluation

In a study assessing the anticancer properties of various imidazolidinedione derivatives, researchers found that 5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione exhibited significant cytotoxicity in vitro against multiple cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents .

Case Study 3: Antiviral Screening

Research conducted on antiviral activity showed that derivatives similar to 5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione were effective against Feline coronavirus and other viral pathogens. This study suggests potential pathways for developing new antiviral drugs based on this compound's framework .

Mechanism of Action

The mechanism of action of 5,5di-4PyridMeSMe hydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. In cancer therapy, hydantoins have been shown to inhibit the epidermal growth factor receptor (EGFR) and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 5,5-disubstituted hydantoin family. Below is a comparison with key analogs:

Pharmacological and Physicochemical Properties

Anti-HIV Activity :

- Compounds like 5,5-diphenylhydantoin derivatives (e.g., 4i) show modest anti-HIV activity (IC₅₀ = 53 µM) .

- Pyridyl substituents in the target compound may enhance binding to viral enzymes via π-stacking or metal coordination, though this remains speculative .

Solubility and Stability :

- 5,5-Dimethylhydantoin : Highly water-soluble due to small alkyl groups .

- Bromophenyl Derivatives : Lower solubility but increased stability via halogen interactions .

- Target Compound : Pyridyl groups likely improve aqueous solubility compared to purely aromatic analogs .

Toxicity :

- 5,5-Dimethylhydantoin exhibits low acute toxicity (rat LD₅₀: 7800 mg/kg), whereas brominated or complex thioether derivatives may have higher bioaccumulation risks .

Key Structural Differences

| Feature | Target Compound | 5,5-Diphenylhydantoin | 5,5-Bis(4-bromophenyl) Derivative |

|---|---|---|---|

| Substituents | Pyridylmethyl-thioether | Phenyl | 4-Bromophenyl |

| Molecular Weight | ~380 g/mol (estimated) | 252.27 g/mol | 410.06 g/mol |

| Potential Bioactivity | Antiviral (hypothesized) | Anticonvulsant/anti-HIV | Unreported, structural analog |

| Solubility | Moderate (pyridyl enhances solubility) | Low (hydrophobic aryl groups) | Very low |

Biological Activity

5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione (CAS: 142979-87-1) is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties.

Chemical Structure and Properties

- Molecular Formula : C17H18N4O2S2

- Molar Mass : 374.48 g/mol

The compound features two 4-pyridylmethylthio groups attached to a central imidazolidinedione structure, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

The biological evaluation of 5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione has primarily focused on its antiproliferative effects against cancer cell lines and its antibacterial properties.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative activity against various human cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Colon Carcinoma (HCT-116) | 0.7 | |

| Glioblastoma (LN-229) | 1.8 | |

| Acute Lymphoblastic Leukemia | 11.9 | |

| Non-Hodgkin Lymphoma | 12.1 |

These results indicate that the compound is particularly effective against colon carcinoma cells, exhibiting sub-micromolar inhibitory concentrations.

Antibacterial Activity

The antibacterial potential of the compound was assessed against both Gram-positive and Gram-negative bacteria. Notably, it showed moderate activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 32 µM. However, it lacked significant antibacterial activity against other tested strains .

Case Studies and Research Findings

Several studies have been conducted to explore the biological mechanisms underlying the activity of this compound:

- Mechanism of Action : The antiproliferative effects are believed to be mediated through interference with DNA synthesis or function, as seen in related compounds with similar structures that intercalate into DNA .

- Comparative Studies : In comparative analyses with other imidazolidinedione derivatives, 5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione demonstrated superior activity against specific cancer types, suggesting that modifications in the substituents can significantly impact biological efficacy .

- Synergistic Effects : Some studies indicated that combining this compound with other chemotherapeutic agents could enhance its antiproliferative effects, potentially allowing for lower dosages and reduced side effects in therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for 5,5-Bis(((4-pyridylmethyl)thio)methyl)-2,4-imidazolidinedione, and how can purity be validated?

Answer:

The synthesis typically involves multi-step nucleophilic substitutions and cyclization. For example, analogous imidazolidinedione derivatives are synthesized via condensation of thiol-containing precursors with pyridylmethyl halides under alkaline conditions (e.g., K₂CO₃ in methanol/water mixtures) . Post-synthesis, purity validation requires HPLC (high-performance liquid chromatography) with UV detection (e.g., 95.5% purity achieved in related compounds) and elemental analysis (C, H, N, S) to confirm stoichiometry . IR and NMR (¹H, ¹³C) are critical for structural confirmation, particularly to verify thioether (–S–CH₂–) and imidazolidinedione ring formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

- IR Spectroscopy : Prioritize peaks for carbonyl (C=O) stretches in the imidazolidinedione ring (~1700–1750 cm⁻¹) and C–S stretches (~600–700 cm⁻¹) .

- NMR : In ¹H NMR, pyridyl protons appear as doublets (~8.5 ppm, aromatic H), while methylene (–CH₂–S–) groups resonate as multiplets (~3.5–4.5 ppm). In ¹³C NMR, carbonyl carbons (~155–160 ppm) and pyridyl carbons (~120–150 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of pyridylmethylthio groups .

Basic: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Answer:

Stability studies for similar imidazolidinediones suggest sensitivity to light and humidity. Store at –20°C under inert gas (N₂/Ar) in amber vials. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended to assess hydrolytic susceptibility, particularly of the thioether and imine bonds .

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). For example, pyridyl and thioether groups may form π-π stacking or hydrogen bonds with active-site residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The imidazolidinedione ring’s electron-deficient nature may drive reactivity at the carbonyl groups .

- MD Simulations : Assess stability in aqueous vs. lipid environments to guide formulation for biological assays .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Curves : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines to rule out cell-specific effects. For example, discrepancies in anti-microbial activity may arise from variations in membrane permeability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence observed activity .

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .

Advanced: How can researchers design environmental fate studies to assess the compound’s ecological impact?

Answer:

- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and monitor degradation via LC-MS. Pyridyl and thioether groups may generate reactive intermediates (e.g., sulfoxides) .

- Soil Adsorption : Use batch equilibrium experiments with varying soil types (e.g., loam, clay) to calculate Kd (adsorption coefficient). The compound’s hydrophobicity (logP) will dictate mobility .

- Aquatic Toxicity : Perform acute toxicity tests on Daphnia magna or algae, noting EC₅₀ values. Compare with structurally similar compounds to infer structure-toxicity relationships .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins in PBS (pH 7.4) to enhance aqueous solubility. For example, PEG-400 at 20% (v/v) increased solubility of analogous thioether-containing compounds by 10-fold .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the imidazolidinedione nitrogen to improve membrane permeability, with enzymatic cleavage in vivo .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release, with encapsulation efficiency monitored via dialysis and UV quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.